2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3
Overview
Description
"2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3" is a compound of interest in synthetic chemistry, particularly in the development of novel organic compounds and materials with potential applications across various fields. Its synthesis, molecular structure, and properties have been explored to understand its characteristics and potential uses further.
Synthesis Analysis
The synthesis of derivatives related to "2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3" involves condensation and hydrolysis reactions, utilizing specific starting materials under optimal conditions to achieve high yield and purity. For instance, (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy] imino}-4-thiazoleacetic acid was synthesized by condensation and hydrolysis reaction, using allyl 2-(2-amino-4-thiazolyl)-2-syn-hydroxyiminoacetate and t-butyl bromoacetate as starting materials, achieving a yield of 77% and purity of 97.3% (Tang Lin-sheng, 2006).
Molecular Structure Analysis
The molecular structure of "2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3" and its derivatives has been characterized through various analytical techniques, including crystallography, which provides insight into the compound's conformation and intermolecular interactions. Crystallographic data for a related compound, methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, revealed two independent conformations differing by the rotational positions of their methoxymethyl substituents, dominated by hydrogen bonding involving the amine hydrogen atoms (A. Kennedy et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving "2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3" derivatives are diverse, including condensation with various reagents under specific conditions to yield targeted products. An example includes the synthesis of (Z)-2-(2-Amino-4-thiazolyl)-2-[[(Z)-(t-butoxycarbonyl)methoxy]imino]acetic acid 2-benzothiazolyl thioester by condensing specific precursors, demonstrating the compound's reactivity and potential for producing complex molecules (Yin Shu-mei, 2006).
Scientific Research Applications
Antibiotic Synthesis : A study by Woulfe & Miller (1985) explored the synthesis of substituted acids using this compound. These acids showed significant activity against Gram-negative bacteria, demonstrating potential in antibiotic development.
Cephem Antibiotics : Another research Tatsuta et al. (1994) described the preparation of a Z-isomer of this compound, which is a common acyl moiety in clinically useful cephem antibiotics.
Synthesis Improvement : Shi Gang (2011) studied the improved synthesis of this compound under various conditions, achieving high purity and yield, which is crucial for its application in various fields (Shi Gang, 2011).
Solubility Studies : Research by Song et al. (2010) and Liu et al. (2011) determined the solubility of this compound in various solvents, which is fundamental for its practical applications in chemical syntheses.
Electrochemical Applications : A study by Zhang, Yang, & Wang (2013) focused on the electrochemical synthesis of a copolymer involving this compound for the determination of dopamine, uric acid, and nitrite, indicating its potential in sensor technology.
Ion Detection : Gupta, Singh, & Gupta (2008) developed a terbium(III)-selective sensor using a derivative of this compound, demonstrating its application in environmental and medicinal sample analysis (Gupta, Singh, & Gupta, 2008).
Copper Ion Detection : Zhao et al. (2010) utilized a polymer based on this compound for the electrochemical detection of copper(II) ions, highlighting its utility in environmental monitoring (Zhao et al., 2010).
properties
IUPAC Name |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4-/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARCUDOUOQRPB-NGBQFORISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-alpha-(methoxyimino)-4-thiazoleacetic Acid-d3 |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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